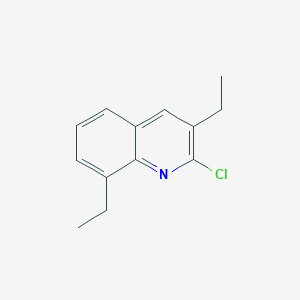![molecular formula C13H12N2O2 B15171664 methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate CAS No. 920009-90-1](/img/structure/B15171664.png)
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a chemical compound that features an imidazole ring attached to a benzoate ester via an ethenyl linkage. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethenyl Linkage Formation: The ethenyl linkage is introduced by reacting the imidazole derivative with an appropriate alkyne under mild conditions, often using a microwave-assisted protocol.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ethenyl linkage to an ethyl linkage.
Substitution: Formation of substituted benzoates and imidazole derivatives.
Scientific Research Applications
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell division, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the ethenyl linkage.
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the methyl ester group.
Imidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is unique due to its specific combination of an imidazole ring, ethenyl linkage, and benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
920009-90-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15) |
InChI Key |
DVAWXVQOWZQXFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


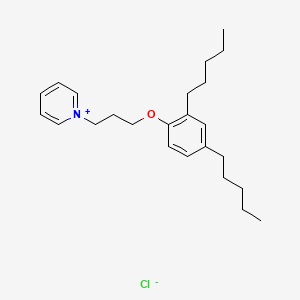
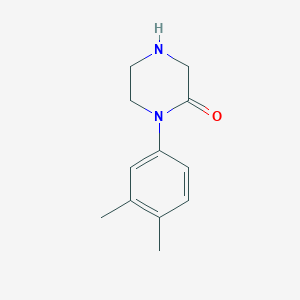
![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

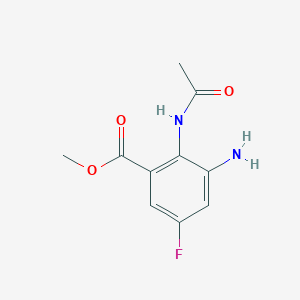
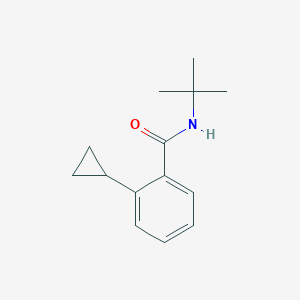
![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
silane](/img/structure/B15171665.png)

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)
